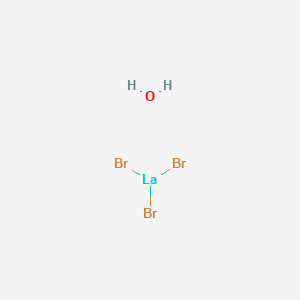

Lanthanum (III) bromide hydrate

Description

Significance of Lanthanide Halide Hydrates in Fundamental Research

Lanthanide halide hydrates, including lanthanum(III) bromide hydrate (B1144303), are of considerable importance in fundamental research for several key reasons. They serve as readily available starting materials for the synthesis of anhydrous lanthanide halides, which are critical components in various applications. researchgate.net The study of these hydrates provides insight into the coordination chemistry and structural diversity of lanthanide ions. iucr.org The dehydration processes of these hydrates are complex and have been the subject of detailed investigation to prevent the formation of undesirable oxyhalides. researchgate.net

The fundamental physical and chemical properties of lanthanide halides, which are often studied starting from their hydrated forms, present challenges and opportunities in materials processing and device fabrication. researchgate.net Research into their hygroscopicity, thermomechanical properties, and crystal structure is crucial for developing robust and efficient materials. researchgate.net Furthermore, the unique 4f electronic configuration of lanthanide ions, such as lanthanum, imparts versatile chemical and magnetic properties that are explored in various research domains, including bioimaging and catalysis. nih.gov

Evolution of Research Trajectories for Lanthanum(III) Bromide Hydrate

The research trajectory for lanthanum(III) bromide hydrate has been closely linked to the development of its anhydrous counterpart, particularly for scintillation applications. A significant milestone was the development of cerium-doped lanthanum bromide (LaBr₃:Ce) scintillators in 2001, which exhibited superior energy resolution and fast emission characteristics compared to traditional materials like sodium iodide detectors. wikipedia.org This discovery spurred further research into optimizing the synthesis of high-purity anhydrous LaBr₃ from its hydrated form.

Early research focused on methods to effectively dehydrate LaBr₃·xH₂O without causing hydrolysis, which leads to the formation of lanthanum oxybromide (LaOBr), an impurity that degrades scintillator performance. researchgate.net This led to the development of techniques such as the ammonium (B1175870) bromide route, which involves the formation of an intermediate double salt that is more easily dehydrated. researchgate.netgoogle.compatsnap.com

Current research continues to explore ways to improve the synthesis process, enhance the performance of LaBr₃-based scintillators, and investigate new applications. This includes studies on the fundamental materials science of lanthanide halides to overcome challenges like their brittle nature and tendency to crack during crystal growth. researchgate.net The ongoing development of advanced detectors for various fields ensures that research into lanthanum(III) bromide and its hydrate remains an active area.

Overview of Key Academic Disciplines Intersecting with Lanthanum(III) Bromide Hydrate Research

The study and application of lanthanum(III) bromide hydrate intersect with a diverse range of academic disciplines:

Inorganic Chemistry: This field is central to understanding the synthesis, structure, and reactivity of lanthanum(III) bromide hydrate and its anhydrous form. Research includes the study of coordination complexes and the development of novel synthetic routes. researchgate.netgoogle.com

Materials Science: This discipline focuses on the physical and chemical properties of LaBr₃, particularly in its crystalline form for scintillation detectors. Research addresses challenges in crystal growth, material purity, and the mechanical properties of these materials. researchgate.net

Nuclear Physics and Engineering: The primary application of cerium-doped lanthanum bromide as a gamma-ray scintillator places it at the heart of nuclear detection and spectroscopy. This includes applications in homeland security for the detection and identification of radioactive isotopes. wikipedia.org

Medical Imaging: The superior performance of LaBr₃:Ce scintillators makes them valuable for medical imaging applications, contributing to the development of more precise diagnostic tools. wikipedia.orgnih.gov

Catalysis: Lanthanum compounds, including its bromide, are investigated for their catalytic properties in various organic reactions. samaterials.comstanfordmaterials.com

Geophysics and Oil Exploration: Detectors based on lanthanum bromide are utilized in well-logging and other geophysical applications to analyze subsurface formations. samaterials.comtaylorandfrancis.com

Structure

2D Structure

Properties

IUPAC Name |

tribromolanthanum;hydrate | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/3BrH.La.H2O/h3*1H;;1H2/q;;;+3;/p-3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VVYBKVNBDAPKGO-UHFFFAOYSA-K | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

O.Br[La](Br)Br | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

Br3H2LaO | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

396.63 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Advanced Synthetic Methodologies and Mechanistic Investigations of Lanthanum Iii Bromide Hydrate and Its Derivatives

Controlled Synthesis of Hydrated Lanthanum(III) Bromide Phases

The synthesis of hydrated lanthanum(III) bromide is the initial step in producing high-purity anhydrous LaBr₃. A common method involves the reaction of lanthanum carbonate with hydrobromic acid. For instance, lanthanum carbonate with a low chloride ion content (less than 20 ppm) can be dissolved in 40 percent hydrobromic acid, with a specific weight ratio of 1:1.6, followed by concentration and crystallization to yield hydrated lanthanum bromide, such as LaBr₃·6H₂O. google.com The resulting hydrated crystals serve as the precursor for subsequent dehydration processes.

The number of water molecules in the hydrate (B1144303), denoted as 'x' in LaBr₃·xH₂O, can vary. While LaBr₃·7H₂O is a common starting material, other hydrated phases exist. researchgate.netwikipedia.org The specific hydrate phase obtained can be influenced by the crystallization conditions. The highly hygroscopic nature of lanthanum bromide means it readily absorbs atmospheric moisture, making the control of hydration states a critical aspect of its synthesis. wikipedia.orgamericanelements.com

Dehydration Strategies for Anhydrous Lanthanum(III) Bromide for Research Applications

The production of anhydrous LaBr₃ with high purity is essential for applications like scintillation crystal growth. The primary challenge during dehydration is the suppression of lanthanum oxybromide (LaOBr) formation, which can be detrimental to the performance of the final material.

Direct thermal dehydration of lanthanum(III) bromide hydrate in a vacuum is a complex process. As the temperature is increased, the water of hydration is removed in a stepwise manner. However, this process is often incomplete and can lead to the formation of oxybromides. osti.gov The dehydration mechanisms of similar rare-earth halides, such as europium iodide hydrate, have been studied and reveal a sequential loss of water molecules, for example: EuI₃·9H₂O → EuI₃·8H₂O → EuI₃·7H₂O → EuI₂·H₂O → EuI₂. researchgate.net A similar stepwise dehydration is expected for lanthanum bromide hydrate.

A widely employed and effective strategy to prevent the formation of oxybromides is the use of ammonium (B1175870) halide additives, particularly ammonium bromide (NH₄Br). researchgate.net The "ammonium-iodide route" has been successfully used for other rare earth halides and a similar principle applies to bromides. researchgate.net In this method, the hydrated lanthanum bromide is mixed with NH₄Br. google.comgoogle.com During heating, the NH₄Br decomposes, creating an HBr gas atmosphere which suppresses the formation of LaOBr.

One patented method describes mixing LaBr₃·6H₂O with NH₄Br in a weight ratio of 1:0.8. google.com The mixture is then heated under vacuum using a programmed temperature ramp up to 410 °C. google.com This process yields high-purity anhydrous LaBr₃ with a water content of less than 0.1%. google.com

Another approach involves the formation of a double salt, such as XNH₄Br·LaBr₃·YH₂O (where X can be 2 or 3, and Y is between 0 and 1), by heating a mixture of hydrated lanthanum bromide and ammonium bromide to around 300-400 °C. google.com This double salt is more easily dehydrated and exhibits a reduced tendency for hydrolysis during the heating process, facilitating the preparation of high-purity anhydrous lanthanum bromide. google.com

The dehydration of hydrated lanthanum bromide, especially in the presence of ammonium bromide, proceeds through several intermediate stages. Initially, at lower temperatures, the loosely bound water molecules are removed. As the temperature increases, the more strongly coordinated water molecules are released. In the ammonium bromide-assisted method, intermediate ternary bromides like (NH₄)₂LaBr₅ can form. researchgate.net These intermediates are then decomposed at higher temperatures (350–400 °C) under vacuum to yield the final anhydrous LaBr₃. researchgate.net

Characterization of these intermediate species is crucial for understanding and optimizing the dehydration process. Techniques such as X-ray diffraction (XRD) and thermal analysis (thermogravimetric analysis/differential thermal analysis - TGA/DTA) are instrumental in identifying the different hydrated phases and the formation and decomposition of any intermediate compounds. researchgate.net

Solvothermal and Hydrothermal Synthesis Routes for Lanthanum(III) Bromide-Related Compounds

While the focus is often on the synthesis of anhydrous LaBr₃, solvothermal and hydrothermal methods offer routes to novel lanthanum(III) bromide-related compounds with potentially interesting crystal structures and properties. These techniques involve carrying out the synthesis in a sealed vessel (autoclave) at elevated temperatures and pressures, using water (hydrothermal) or other solvents (solvothermal). These methods allow for the crystallization of products that may not be stable under ambient conditions. While specific examples for LaBr₃ are less documented in the provided context, the principles are widely applied in rare-earth chemistry for the synthesis of complex halides and other coordination compounds.

Precursor Chemistry in the Synthesis of Lanthanum-Containing Materials

Lanthanum(III) bromide hydrate serves as a key precursor in the synthesis of various lanthanum-containing materials. americanelements.com The most prominent application is the production of cerium-doped lanthanum bromide (LaBr₃:Ce) scintillators. wikipedia.orgtaylorandfrancis.com The synthesis of these scintillators requires high-purity anhydrous LaBr₃ as the host material, into which a controlled amount of a cerium precursor, such as CeBr₃, is incorporated. osti.gov

The synthesis of the anhydrous CeBr₃ dopant also typically starts from its hydrated form and follows a similar dehydration strategy to that of LaBr₃. osti.gov The ability to form a complete solid solution between LaBr₃ and CeBr₃ after dehydration (below 200 °C) is critical for the performance of the resulting scintillator. osti.gov

Beyond scintillators, lanthanum(III) bromide can be used as a source of lanthanum for other chemical syntheses. wikipedia.org Its solubility in water and other solvents makes it a versatile starting material. wikipedia.orgamericanelements.com

Interactive Data Tables

Table 1: Synthetic Parameters for Anhydrous Lanthanum(III) Bromide

| Parameter | Method 1 | Method 2 |

| Starting Hydrate | LaBr₃·6H₂O google.com | Hydrated Lanthanum Bromide (LaBr₃·mH₂O) google.com |

| Additive | NH₄Br google.com | NH₄Br google.com |

| Weight Ratio (Hydrate:Additive) | 1:0.8 google.com | Not specified |

| Heating Program | Programmed temperature ramp up to 410 °C under vacuum google.com | Heating to ~300-400 °C google.com |

| Intermediate | Not explicitly stated, but likely involves the formation of ammonium lanthanum bromide complexes. | Double salt (XNH₄Br·LaBr₃·YH₂O) google.com |

| Final Product Purity | >99%, water content < 0.1% google.com | High-purity anhydrous LaBr₃ google.com |

| Yield | >99% google.com | Not specified |

Table 2: Properties of Lanthanum(III) Bromide

| Property | Value |

| Chemical Formula (Anhydrous) | LaBr₃ wikipedia.org |

| Molar Mass (Anhydrous) | 378.62 g/mol wikipedia.org |

| Appearance | White, hygroscopic solid wikipedia.org |

| Crystal Structure (Anhydrous) | Hexagonal wikipedia.org |

| Melting Point (Anhydrous) | 783 °C wikipedia.org |

| Solubility in Water | Very soluble wikipedia.org |

Crystallographic and Structural Elucidation of Lanthanum Iii Bromide Hydrate Systems

Single-Crystal X-ray Diffraction Analysis of Hydrated Lanthanum(III) Bromide Complexes

Single-crystal X-ray diffraction is a powerful tool for determining the precise three-dimensional arrangement of atoms in a crystalline solid. For hydrated lanthanum(III) bromide, this analysis provides definitive information on bond lengths, coordination numbers, and the geometry of the metal complex. The most common hydrate (B1144303) is lanthanum bromide heptahydrate (LaBr₃·7H₂O). Structural studies on analogous cerium complexes and experimental data on lanthanum bromide hydrates suggest a dimeric structure in the solid state. osti.gov

The proposed structure for the heptahydrate is {[ (H₂O)₇La(μ-Br)]₂[Br]₄}. osti.gov In this configuration, two lanthanum centers are bridged by two bromide ions. Each lanthanum ion is further coordinated by seven water molecules, resulting in a coordination number of nine for the metal center. The remaining four bromide ions act as counter-ions, balancing the charge of the complex. The coordination geometry around the nine-coordinate La(III) ion in such hydrated complexes is typically a tricapped trigonal prism. wikipedia.orgnih.gov

The anhydrous form, LaBr₃, has been thoroughly characterized by single-crystal X-ray diffraction. It crystallizes in a hexagonal system with the UCl₃-type structure. wikipedia.orgmdpi.com

Table 1: Crystallographic Data for Anhydrous Lanthanum(III) Bromide

| Parameter | Value |

|---|---|

| Chemical Formula | LaBr₃ |

| Crystal System | Hexagonal |

| Space Group | P6₃/m (No. 176) |

| Coordination Geometry | Tricapped Trigonal Prismatic (9-coordinate) |

Data sourced from Wikipedia. wikipedia.org

Powder X-ray Diffraction for Phase Purity and Structural Transitions

Powder X-ray diffraction (PXRD) is an essential technique for identifying crystalline phases and monitoring structural changes in materials. For lanthanum(III) bromide hydrates, PXRD is used to assess phase purity and to study the structural transitions that occur during dehydration.

The dehydration of lanthanum bromide heptahydrate does not occur in a single step but proceeds through several intermediate hydrates, notably a trihydrate and a monohydrate, before forming the anhydrous LaBr₃. osti.gov PXRD patterns collected at different temperatures reveal this multi-step process. The initial crystalline pattern of the heptahydrate gives way to patterns corresponding to lower hydrates, which can sometimes include amorphous (non-crystalline) phases, before the characteristic pattern of the final anhydrous hexagonal LaBr₃ emerges. osti.gov

Furthermore, PXRD is critical for detecting the presence of impurities. If the dehydration process is incomplete or carried out under unsuitable conditions, lanthanum oxybromide (LaOBr) can form. This impurity has a distinct PXRD pattern, allowing for its identification and quantification, which is crucial for applications requiring high-purity anhydrous LaBr₃.

Coordination Environment of Lanthanum(III) in Solution and Solid State

The coordination environment of the lanthanum(III) ion is highly flexible, a characteristic feature of lanthanide ions. acs.org In both solution and the solid state, La(III) can exhibit a range of coordination numbers, typically from 8 to 12, which gives rise to dynamic and reactive coordination structures. acs.orgnih.gov The large ionic radius and the lack of strong crystal field stabilization effects allow La(III) to accommodate a variable number of ligands, leading to diverse stereochemistries. The nature of the ligands and the surrounding medium (e.g., solvent) significantly influences the resulting coordination geometry. nih.govnih.gov

Determination of Hydration Numbers and Geometries of Lanthanum(III) Aquo Complexes

In aqueous solution, the lanthanum(III) ion exists as a hydrated aquo complex. Extensive studies using techniques like Extended X-ray Absorption Fine Structure (EXAFS) spectroscopy and theoretical molecular dynamics simulations have been conducted to determine its structure. nih.govnih.gov

For the lighter lanthanides, including lanthanum, the preferred coordination number (CN) in aqueous solution is consistently found to be nine. acs.orgnih.govacademie-sciences.fr These nine water molecules arrange themselves around the central La(III) ion in a specific geometry. The most commonly accepted geometry is the tricapped trigonal prism (TTP). nih.govnih.gov In this arrangement, six water molecules form a trigonal prism, and three additional water molecules cap the rectangular faces of the prism. EXAFS studies on aqueous solutions of lanthanum salts show a close correlation with the structure of solid nonaaqualanthanoid(III) complexes, indicating the TTP geometry is maintained in solution. nih.govacademie-sciences.fr The first hydration shell is highly dynamic, with rapid rearrangements of the coordination geometry. nih.gov

Table 2: Hydration Characteristics of the Lanthanum(III) Aquo Ion

| Property | Finding | Technique(s) |

|---|---|---|

| Predominant Coordination Number (CN) | 9 | EXAFS, Molecular Dynamics |

| Coordination Geometry | Tricapped Trigonal Prism (TTP) | EXAFS, Molecular Dynamics |

| Average La-O bond distance | ~2.52 Å - 2.58 Å | EXAFS, Molecular Dynamics |

Data sourced from Persson et al. (2008) and Villalobos et al. (2024). nih.govnih.gov

Influence of Solvent Coordination on Lanthanum(III) Stereochemistry

While water is a primary coordinating solvent, the stereochemistry of the La(III) ion can be significantly altered by the presence of other solvent molecules or coordinating anions. The dynamic nature of the La(III) coordination sphere allows for the exchange of water molecules with other ligands. nih.gov This exchange can lead to changes in both the coordination number and the geometry of the complex. The specific outcome depends on the donor strength, concentration, and steric bulk of the competing solvent molecules or ligands.

Structural Characterization of Mixed Solvates and Ion-Paired Species

When lanthanum(III) bromide is dissolved in non-aqueous or mixed-solvent systems, the bromide ions or other anions from the salt can directly coordinate to the metal center, forming ion-paired species. Similarly, solvent molecules other than water can enter the first coordination sphere, creating mixed solvates.

Studies on lanthanum(III) nitrate (B79036) dissolved in mixtures of methanol (B129727) (MeOH) and the ionic liquid ethylammonium (B1618946) nitrate (EAN) provide a clear example of this phenomenon. acs.orguniroma1.it Using a combination of X-ray absorption spectroscopy and molecular dynamics, researchers observed a dramatic evolution of the La(III) coordination shell as the solvent composition changed.

In pure methanol, the La(III) ion is coordinated by both nitrate anions and methanol molecules, forming a 10-coordinate complex with a bicapped square antiprism geometry. acs.orguniroma1.it

As the concentration of the ionic liquid EAN increases, methanol molecules are progressively replaced by nitrate anions in the first coordination sphere. acs.orguniroma1.it

In pure EAN, the La(III) ion forms a 12-coordinate icosahedral complex, where it is surrounded exclusively by six bidentate nitrate anions. acs.org

This demonstrates the remarkable adaptability of the La(III) coordination environment, which readily incorporates different solvent molecules and counter-ions, leading to significant changes in coordination number and geometry.

In Situ Diffraction Studies of Dehydration-Induced Structural Evolution

In situ diffraction experiments, where data is collected while the sample is subjected to changing conditions like temperature, provide real-time insights into structural transformations. For lanthanum(III) bromide hydrate, in situ variable temperature X-ray diffraction under vacuum has been used to map the structural evolution during dehydration. osti.gov

These studies reveal a complex, multi-stage process:

Initial Hydrate: The process starts with a crystalline hydrated phase, such as the heptahydrate. osti.gov

Intermediate Phases: As the temperature is increased under vacuum, water is progressively removed. This leads to the formation of lower hydrates (e.g., trihydrate, monohydrate). A key finding from in situ studies is that the transition between these crystalline hydrate phases can proceed through an intermediate amorphous phase. The loss of structural water disrupts the crystal lattice, leading to a temporary loss of long-range order before a new crystalline phase nucleates. osti.gov

Anhydrous Phase: At higher temperatures (above ~180°C), the final crystalline anhydrous LaBr₃ phase with its hexagonal structure is formed.

Oxybromide Formation: These in situ experiments also highlight the risk of forming the undesirable lanthanum oxybromide (LaOBr) impurity if the dehydration is incomplete and the material is heated to higher temperatures.

This crystalline-amorphous-crystalline transition pathway is a critical finding, providing a detailed understanding of the solid-state mechanism of dehydration for lanthanum(III) bromide hydrate.

Advanced Spectroscopic Characterization of Lanthanum Iii Bromide Hydrate and Solution Species

Vibrational Spectroscopy for Probing Hydration Shells and Intermolecular Interactions

Vibrational spectroscopy, encompassing both Raman and Fourier Transform Infrared (FTIR) techniques, serves as a sensitive probe of the molecular vibrations within a sample. For Lanthanum(III) bromide hydrate (B1144303), these methods offer detailed insights into the nature of the water molecules coordinated to the La³⁺ ion and the interactions between the cation, anion, and water.

Raman spectroscopy is particularly adept at identifying the vibrational modes of the hydrated lanthanum ion. In aqueous solutions of lanthanum salts, a polarized band in the low-frequency region is characteristic of the symmetric stretching vibration of the La-O bonds within the [La(H₂O)ₙ]³⁺ aqua-ion. For the nona-aqua La(III) ion, this mode is typically observed around 343 cm⁻¹. researchgate.net The presence of bromide ions in the solution can influence the hydration shell of the lanthanum ion. Studies on various halide solutions have shown that halide ions tend to weaken the hydrogen-bond strength of the hydration water, with the effect following the order Cl⁻ < Br⁻ < I⁻. mdpi.com This is observed as a blue-shift in the OH stretching band of water in the hydration shell. mdpi.com

In concentrated solutions or in the solid hydrate, "rattling" modes of the bromide anions within the cage of water molecules may also be observable at very low frequencies, typically below 100 cm⁻¹. These modes are sensitive to the local environment and the strength of the interactions between the anion and the surrounding water molecules.

| Vibrational Mode | Typical Wavenumber (cm⁻¹) | Assignment |

| La-O Symmetric Stretch | ~343 | Vibration of the [La(H₂O)ₙ]³⁺ aqua-ion |

| Water O-H Stretch (Hydration Shell) | >3400 | Stretching of O-H bonds in water molecules directly interacting with Br⁻ |

FTIR spectroscopy complements Raman by providing information on infrared-active vibrational modes. In the context of Lanthanum(III) bromide hydrate, FTIR is particularly useful for examining the vibrations of the water molecules themselves. The O-H stretching region (typically 3000-3600 cm⁻¹) and the H-O-H bending region (around 1600-1650 cm⁻¹) of the FTIR spectrum are sensitive to the coordination environment of the water molecules.

In hydrated lanthanum compounds, such as lanthanum hydroxide, a sharp absorption band around 3600 cm⁻¹ is often attributed to the stretching vibrations of O-H groups coordinated to the La³⁺ cations. researchgate.net The presence of hydrogen bonding between the coordinated water molecules and the bromide anions, as well as with other water molecules in the crystal lattice, leads to a broadening and shifting of these bands. The specific frequencies and shapes of these bands can provide information on the strength and nature of these hydrogen-bonding interactions. For instance, in the synthesis of La(OH)₃ nanorods in the presence of bromide-containing surfactants, FTIR has been used to identify the characteristic vibrations of the La-OH and water molecules. researchgate.net

| Vibrational Mode | Typical Wavenumber (cm⁻¹) | Assignment |

| O-H Stretch (Coordinated Water) | ~3600 | Stretching of O-H groups in water molecules bound to La³⁺ |

| H-O-H Bend (Coordinated Water) | ~1630 | Bending vibration of water molecules bound to La³⁺ |

| La-O Bending | < 1000 | Bending vibrations involving the lanthanum-oxygen bonds |

Nuclear Magnetic Resonance (NMR) Spectroscopy for Dynamic Solution Studies

NMR spectroscopy is a powerful tool for investigating the structure and dynamics of chemical species in solution. For Lanthanum(III) bromide and its hydrate, both lanthanum-139 and oxygen-17 NMR provide unique insights into the coordination environment and the kinetics of water exchange.

The ¹³⁹La nucleus, with a spin of 7/2, is NMR active and its chemical shift is highly sensitive to the immediate coordination environment of the La³⁺ ion. huji.ac.il In aqueous solutions, the ¹³⁹La chemical shift can be used to study the interactions between the La³⁺ cation and anions such as bromide. Studies on aqueous solutions of lanthanum nitrate (B79036), chloride, and perchlorate (B79767) have shown that the formation of contact ion-pairs, where the anion directly coordinates to the lanthanum ion, can be quantitatively assessed by monitoring changes in the ¹³⁹La chemical shift and relaxation rate. epa.gov For instance, the formation of the [LaCl]²⁺ complex is characterized by a distinct chemical shift. epa.gov Similar studies can be applied to lanthanum bromide solutions to determine the extent of inner-sphere coordination of the bromide ion.

In the solid state, ¹³⁹La NMR provides information about the local symmetry of the lanthanum site. For anhydrous LaBr₃, a quadrupolar coupling constant (QCC) of 17.4 MHz and an isotropic chemical shift of +418 ppm have been reported. nih.gov For a hydrated lanthanum bromide species, formulated as {La(μ-Br)(H₂O)₇₂}₂, the incorporation of water and bridging bromide into the coordination sphere leads to a significant change in the NMR parameters, with a QCC of 25.3 MHz and an isotropic chemical shift of +315 ppm. nih.gov This change reflects the loss of local symmetry around the lanthanum ion upon hydration.

| Compound | ¹³⁹La Isotropic Chemical Shift (δ_iso) / ppm | ¹³⁹La Quadrupolar Coupling Constant (QCC) / MHz |

| Anhydrous LaBr₃ | +418 | 17.4 |

| {La(μ-Br)(H₂O)₇₂}₂ | +315 | 25.3 |

| Aqueous LaCl₃ (for comparison) | ~22 (for [LaCl]²⁺) | Not typically reported for solution |

¹⁷O NMR spectroscopy is a direct probe for studying the kinetics of water exchange between the first hydration shell of a metal ion and the bulk solvent. The exchange rate of water molecules in the hydration sphere of the La³⁺ ion is very fast, which is a general characteristic for lanthanide ions. epa.gov This rapid exchange influences the ¹³⁹La NMR relaxation rates. epa.gov

X-ray Absorption Spectroscopy (XAS) for Local Atomic Structure Determination

X-ray Absorption Spectroscopy (XAS) is a powerful technique for determining the local atomic structure around a specific element. The Extended X-ray Absorption Fine Structure (EXAFS) region of the spectrum provides information on the coordination number, bond distances, and disorder of the neighboring atoms.

For hydrated lanthanum ions in aqueous solution and in solid hydrates, EXAFS studies have been instrumental in determining the structure of the primary hydration shell. nih.gov Studies on lanthanum trifluoromethanesulfonate (B1224126) solutions and solid hydrates have shown that the La³⁺ ion is typically coordinated by nine water molecules in a tricapped trigonal prismatic geometry. nih.gov The mean La-O bond distance in these nine-coordinate species is found to be in the range of 2.52 to 2.58 Å. nih.govacs.org The similarity between the EXAFS spectra of the solid hydrate and the aqueous solution suggests that the primary hydration structure is well-maintained upon dissolution. nih.gov

While specific EXAFS data for Lanthanum(III) bromide hydrate is not extensively reported, it is expected that the primary hydration sphere of the La³⁺ ion would be very similar to that observed for other lanthanum salts with non-coordinating or weakly coordinating anions. The technique could be used to investigate the potential for inner-sphere coordination of bromide ions at high concentrations by analyzing the shells of neighboring atoms beyond the first oxygen shell.

| Parameter | Value | Method |

| Coordination Number (CN) of La³⁺ | 9 | EXAFS on hydrated La(III) salts |

| Mean La-O Bond Distance | 2.52 - 2.58 Å | EXAFS on hydrated La(III) salts |

| Coordination Geometry | Tricapped Trigonal Prism | EXAFS on hydrated La(III) salts |

Extended X-ray Absorption Fine Structure (EXAFS) for Bond Distances and Coordination Numbers

Extended X-ray Absorption Fine Structure (EXAFS) spectroscopy is a powerful technique for determining the local atomic structure of a specific element in a sample, including in solution. For Lanthanum(III) bromide hydrate, EXAFS is instrumental in elucidating the coordination environment of the La³⁺ ion, providing precise information on bond distances and coordination numbers (CN) with surrounding water molecules and bromide ions.

In aqueous solutions, the structure of the hydrated La³⁺ ion has been a subject of detailed investigation. EXAFS studies, often complemented by other techniques like neutron and X-ray scattering, reveal that the La³⁺ ion is typically surrounded by a first hydration shell of water molecules. nih.gov Research on hydrated lanthanoid(III) ions, including lanthanum, in both aqueous solutions and solid trifluoromethanesulfonate salts has shown that the EXAFS data for the larger ions (La-Nd) are consistent with a nine-fold coordination of water molecules. nih.gov

A specific EXAFS study on hydrated La³⁺ in water determined the mean bond distance between the central lanthanum ion and the oxygen atoms of the coordinating water molecules (La-O) to be approximately 2.54 Å. researchgate.net Another investigation combining EXAFS with scattering methods on a 1 molal aqueous solution of lanthanum chloride found that the La³⁺ ion is coordinated by eight water molecules and one chloride ion, forming an inner-sphere complex. nih.gov This arrangement suggests a total coordination number of nine, with the water molecules adopting a tricapped trigonal prism geometry. nih.gov

In different solvent environments, the coordination can change. For instance, in a methanol (B129727) solution of Lanthanum(III) nitrate, a combined molecular dynamics and X-ray absorption spectroscopy study indicated a La–O average bond distance of 2.61 Å and an average total coordination number of 9.9. acs.org This contrasts with aqueous solutions where a dynamic equilibrium between 9- and 10-fold coordination is more common. uniroma1.it The consistency between EXAFS results for solid hydrates and aqueous solutions suggests that the local hydration structure around the lanthanum ion is largely preserved upon dissolution. nih.gov

| Species | Technique | Bond | Bond Distance (Å) | Coordination Number (CN) | Coordination Geometry | Reference |

| Hydrated La³⁺ (aq) | EXAFS | La-O | 2.538 | 9 | Tricapped Trigonal Prism | researchgate.net |

| LaCl₃ (1m aq) | EXAFS, Neutron/X-ray Scattering | La-O, La-Cl | - | 8 (H₂O), 1 (Cl⁻) | Tricapped Trigonal Prism | nih.gov |

| La(NO₃)₃ (methanol) | XAS, MD | La-O | 2.61 | 9.9 (total) | Bicapped Square Antiprism | acs.orguniroma1.it |

| Hydrated Lanthanoids (La-Nd) | EXAFS | Ln-O | - | 9 | - | nih.gov |

Near-Edge X-ray Absorption Fine Structure (NEXAFS) for Electronic Structure Perturbations

Near-Edge X-ray Absorption Fine Structure (NEXAFS), also known as X-ray Absorption Near-Edge Structure (XANES), provides detailed information about the electronic structure of a material. wikipedia.org This technique probes the transitions of core-level electrons to unoccupied states, revealing insights into the formal valence state, coordination environment, and the unoccupied density of states. wikipedia.orgnist.gov

For lanthanum compounds, NEXAFS spectra, particularly at the M₄,₅-edges which correspond to 3d → 4f transitions, are sensitive to the 4f electron occupancy and hybridization. researchgate.net Studies on various lanthanide ions have used these spectra to confirm the triply ionized (Ln³⁺) ground state in many compounds. researchgate.net The sharp, characteristic peaks in NEXAFS spectra can serve as a fingerprint for the local chemical and electronic environment of the absorbing atom. wikipedia.org

While specific NEXAFS studies on Lanthanum(III) bromide hydrate are not extensively documented in the literature, the principles can be applied. A NEXAFS analysis of LaBr₃·xH₂O would be expected to show features characteristic of the La³⁺ ion. The core-hole potential created in the final state of the absorption process can influence the energy levels, providing information on screening effects and the degree of covalent vs. ionic character in the La-Br and La-O bonds. aps.org For example, in studies of other lanthanum-containing materials, NEXAFS has been used to track changes in the electronic structure, such as transitions from a more covalent to a more ionic character at the metal site. acs.org The polarized nature of synchrotron radiation used in NEXAFS experiments can also be used to determine the orientation of molecular bonds on surfaces, although this is more applicable to studies of thin films or adsorbates. wikipedia.org

Terahertz (THz) Absorption Spectroscopy for Solvation Dynamics and Ion-Pairing Mechanisms

Terahertz (THz) absorption spectroscopy is a powerful experimental tool for directly probing low-frequency collective motions in liquids, such as the "rattling" of ions within their solvation cages and the dynamics of the hydrogen-bond network of water. researchgate.netnih.gov This technique is particularly sensitive to the interactions between ions and surrounding solvent molecules, as well as the formation of ion pairs in electrolyte solutions. researchgate.netrsc.org

Detailed THz absorption studies have been conducted on aqueous solutions of Lanthanum(III) bromide (LaBr₃). researchgate.netrsc.orgpsu.edu These experiments reveal distinct absorption features that provide insight into the solvation structure and dynamics. At low concentrations, the spectra show resonances assigned to a cation mode around 120 cm⁻¹ and a bromide anion "rattling" mode around 80 cm⁻¹. psu.edu The presence of these well-defined ion resonances indicates that even with its high charge density, the La³⁺ ion acts locally on the water structure. researchgate.netpsu.edu

A key finding from concentration-dependent THz measurements of LaBr₃ solutions is a prominent nonlinearity in absorption as the salt concentration increases up to 3.3 M. researchgate.netrsc.org This nonlinearity is a direct indicator of ion pair formation. researchgate.netpsu.edu Through analysis using a chemical equilibrium model, it is possible to separate the spectral contributions of the individually solvated ions from those of the ion pairs. The results suggest the increasing formation of solvent-shared ion pairs with rising solute concentration. researchgate.netrsc.org This means that a water molecule acts as a bridge between the cation and anion. The coupling between the anion and cation hydration shells was determined to be small. researchgate.netpsu.edu

| System | Technique | Observed Feature | Frequency (cm⁻¹) | Interpretation | Reference |

| LaBr₃ (aq) | THz Spectroscopy | Cation Mode | ~120 | La³⁺ ion motion within its hydration shell | psu.edu |

| LaBr₃ (aq) | THz Spectroscopy | Anion Rattling Mode | ~80 | Br⁻ ion motion within its hydration shell | psu.edu |

| LaBr₃ (aq) | THz Spectroscopy | Nonlinear Absorption | Concentration-dependent | Formation of solvent-shared ion pairs | researchgate.netrsc.org |

Photoluminescence Spectroscopy of Lanthanum(III) Bromide Hydrate in Material Science Contexts (e.g., doping studies)

Lanthanum(III) bromide itself is not luminescent, as the La³⁺ ion has an empty 4f shell and therefore no f-f electronic transitions that could lead to photoluminescence. rroij.com However, it serves as an excellent host lattice for luminescent activator ions, particularly other lanthanides. nih.gov In material science, Lanthanum(III) bromide doped with cerium (LaBr₃:Ce) has become a benchmark scintillator material for radiation detection due to its outstanding performance. berkeleynucleonics.comwikipedia.org

Scintillators are materials that emit light (luminescence) when they absorb ionizing radiation. The photoluminescence properties of doped LaBr₃ are central to its function. When doped with a small concentration of Ce³⁺ ions, the material exhibits brilliant scintillation with several desirable properties:

Excellent Energy Resolution: LaBr₃:Ce detectors can achieve an energy resolution of ~2.6-3% at 662 keV, which is significantly better than traditional scintillators like Sodium Iodide (NaI(Tl)). berkeleynucleonics.comgammadata.se This allows for more precise identification of radioisotopes.

Fast Emission: The material has a very short primary decay time, typically around 16-25 ns. gammadata.semirion.com This fast response is crucial for applications requiring high count rate capabilities. gammadata.se

High Light Yield: LaBr₃:Ce produces a high number of photons per unit of absorbed energy (around 63,000 photons/MeV), which is about 160% of the light yield of NaI(Tl). gammadata.setaylorandfrancis.com

Stable Light Output: The light yield is remarkably stable over a wide temperature range. wikipedia.org

The emission spectrum of LaBr₃:Ce consists of a broad band between 325 nm and 425 nm, with prominent peaks centered around 360 nm and 380 nm. taylorandfrancis.commdpi.com These emissions are due to the 5d → 4f electronic transitions of the Ce³⁺ activator ions. mdpi.com Further enhancements in performance, such as improved energy resolution (down to 2.2%), have been achieved by co-doping LaBr₃:Ce with strontium (Sr²⁺). gammadata.se These superior photoluminescence and scintillation properties make doped lanthanum bromide a critical material in fields such as homeland security, medical imaging (PET/SPECT), and high-energy physics. gammadata.semdpi.com

| Material | Dopant(s) | Emission Peak (nm) | Light Yield (photons/MeV) | Decay Time (ns) | Energy Resolution (@662 keV) | Reference |

| LaBr₃ | Ce³⁺ | 380 | 63,000 | 16 | ~2.6% | gammadata.setaylorandfrancis.com |

| LaBr₃ | Ce³⁺, Sr²⁺ | 385 | >73,000 | 25 | ~2.2% | gammadata.se |

Computational Chemistry and Theoretical Modeling of Lanthanum Iii Hydration and Complexes

Density Functional Theory (DFT) Studies on Lanthanum(III) Hydration and Complexation Energies

DFT has proven to be a powerful method for investigating the hydration and complexation of lanthanum(III) ions. It offers a balance between computational cost and accuracy, making it suitable for studying large, complex systems.

The accurate theoretical description of lanthanide systems, such as lanthanum(III) complexes, is challenging due to the significant relativistic effects and electron correlation. Therefore, careful benchmarking of exchange-correlation (XC) functionals is crucial.

Various studies have compared different XC functionals, including generalized gradient approximation (GGA), hybrid, and double-hybrid functionals, for their ability to predict the properties of lanthanide complexes. rsc.org For instance, benchmark investigations on europium and neptunium (B1219326) complexes have shown that double-hybrid functionals like B2PLYP, combined with a scalar-relativistic zero-order regular approximation (ZORA) Hamiltonian, can accurately reproduce experimental Mössbauer isomer shifts, providing a good measure of the electron density at the nucleus. rsc.org This suggests that similar levels of theory are necessary for obtaining reliable results for lanthanum complexes.

Relativistic effects are significant for heavy elements like lanthanum and must be included in calculations for accurate predictions. kg.ac.rs Scalar relativistic approaches, such as the ZORA or the Douglas-Kroll-Hess (DKH2) Hamiltonians, are commonly employed. kg.ac.rsresearchgate.net These methods account for the relativistic contraction of core orbitals and the expansion of valence orbitals, which influence the chemical bonding and electronic structure. kg.ac.rs Studies have shown that including scalar relativistic corrections improves the prediction of geometries and excitation energies for heavy-element complexes. kg.ac.rs For example, a comparative DFT study on lanthanide and actinide complexes demonstrated that quasi-relativistic approaches provide results consistent with experimental trends, particularly for interactions involving π-acceptor ligands. nih.gov

DFT calculations have been extensively used to determine the binding energies and preferred geometries of hydrated lanthanum(III) clusters, [La(H2O)n]3+. These calculations are fundamental to understanding the hydration process and the stability of different hydrated species.

Theoretical studies have shown that the coordination number (CN) of the lanthanide ions in aqueous solution changes across the series. nih.govresearchgate.net For the lighter lanthanides, including lanthanum, a coordination number of 9 is generally favored, typically forming a tricapped trigonal prism (TTP) geometry. nih.govacs.org As one moves across the lanthanide series, the CN tends to decrease to 8, with a square antiprism (SAP) geometry being common for the heavier lanthanides. nih.govacs.org

The binding energies of water molecules to the La3+ ion are significant, indicating strong hydration. nih.govrsc.org DFT calculations, when benchmarked against high-level methods like coupled-cluster with single, double, and perturbative triple excitations (CCSD(T)), can provide accurate hydration Gibbs free energies. nih.govacs.org For instance, studies on various water clusters using DFT have shown that with appropriate functionals and basis sets, it is possible to obtain binding energies in good agreement with experimental and high-level theoretical data. researchgate.netuba.arrsc.orgnih.gov

Table 1: Calculated Properties of Hydrated Lanthanum(III) Clusters

| Property | [La(H2O)8]3+ | [La(H2O)9]3+ |

| Coordination Geometry | Square Antiprism (SAP) | Tricapped Trigonal Prism (TTP) |

| Average La-O Distance (Å) | ~2.58 - 2.62 | ~2.52 - 2.57 |

| Relative Stability | Less Stable | More Stable |

Note: The values presented are approximate and can vary depending on the level of theory and computational details.

Ab Initio Molecular Dynamics Simulations of Aqueous Lanthanum(III) Bromide Solutions

Ab initio molecular dynamics (AIMD) simulations provide a dynamic picture of the hydration of lanthanum(III) ions in solution. By solving the electronic structure on-the-fly as the atoms move, AIMD can capture the complex interplay of solvent molecules and the ion. unige.charxiv.org

Electronic Structure Calculations for Spectroscopic Interpretations (e.g., XAS, Photoluminescence)

Electronic structure calculations are vital for interpreting experimental spectra, such as X-ray Absorption Spectroscopy (XAS) and photoluminescence.

X-ray Absorption Spectroscopy (XAS): Theoretical calculations of X-ray Absorption Near Edge Structure (XANES) spectra can provide detailed information about the local coordination environment and electronic structure of the absorbing atom. acs.orgresearchgate.net For lanthanum compounds, the La L1- and L3-edge XANES spectra are sensitive to the local geometry. acs.orgresearchgate.netresearchgate.net Theoretical modeling helps to correlate features in the XANES spectra, such as pre-edge peaks, with specific coordination geometries and the hybridization of electronic orbitals. acs.orgresearchgate.net Combining AIMD simulations with XAS calculations has proven to be a powerful approach to resolve the coordination sphere of lanthanide aqua ions in solution. acs.org

Photoluminescence: While La(III) itself is not luminescent in the same way as other lanthanides like europium or terbium, understanding its electronic structure is important for designing host materials for luminescent dopants. nih.gov Computational modeling can predict the electronic transitions and energy levels of lanthanum complexes. youtube.comresearchgate.net For instance, in complexes with organic ligands, ligand-to-metal charge transfer (LMCT) bands can be observed and calculated. researchgate.net Theoretical studies on luminescent lanthanide complexes help in understanding the sensitization process and the factors influencing emission intensity and lifetime. youtube.comnih.gov

Lattice Dynamics and Phonon Dispersion Calculations for Solid-State Phases

Lattice dynamics calculations are essential for understanding the vibrational properties of solid-state materials like lanthanum(III) bromide. youtube.comyoutube.com These calculations provide the phonon dispersion curves, which describe the relationship between the vibrational frequency and the wave vector.

The phonon dispersion can be calculated using methods like Density Functional Perturbation Theory (DFPT). mat3ra.com The results of these calculations can be compared with experimental data from techniques like inelastic X-ray scattering (IXS) or Raman spectroscopy. aps.orgresearchgate.net Phonon calculations are crucial for understanding thermal properties, phase stability, and electron-phonon coupling in materials. For example, studies on the lattice dynamics of perovskites have shown how phonon properties correlate with thermal conductivity. aps.org For lanthanum metal, phonon dispersion calculations have revealed soft phonon modes that are indicative of phase transitions. aps.org Similar studies on LaBr3 can provide insights into its vibrational and thermal behavior. materialsmodeling.orgberkeleynucleonics.comwikipedia.org

Solution Chemistry and Physicochemical Phenomena of Lanthanum Iii Bromide Hydrate Systems

Characterization of Aquo Complexes and Their Equilibrium in Aqueous Solutions

In dilute aqueous solutions, the lanthanum(III) ion exists predominantly as a well-defined aquo complex. Spectroscopic and computational studies have established that the primary species is the nona-aqua lanthanum(III) ion, [La(H₂O)₉]³⁺. researchgate.netnih.gov

The structure of the [La(H₂O)₉]³⁺ complex is a tricapped trigonal prism (TCTP). nih.gov This geometry involves six water molecules forming a trigonal prism around the central La³⁺ ion, with three additional water molecules "capping" the rectangular faces of the prism. Studies combining density-functional theory and second-order Møller–Plesset perturbation theory support the stability of the nine-coordinate hydrate (B1144303) for early lanthanides like lanthanum. iaea.org Extended X-ray Absorption Fine Structure (EXAFS) spectroscopy on aqueous solutions confirms this nine-fold coordination, showing La-O bond lengths consistent with this structure. nih.gov

While the nona-aqua complex is the most stable and dominant species, an equilibrium exists with other, less common, hydrated forms. Ab initio calculations have explored the relative stabilities of both eight- and nine-coordinate aqua ions, [La(H₂O)₈]³⁺ and [La(H₂O)₉]³⁺. These studies indicate that while the nine-coordinate species is energetically favored, the energy difference can be slight, allowing for a dynamic equilibrium where water molecules exchange between the first coordination sphere and the bulk solvent. researchgate.net The lability of these water ligands means that the hydration shell is not static, with water molecules interchanging on a sub-nanosecond timescale. researchgate.net

Table 1: Structural Properties of the Nona-aqua Lanthanum(III) Ion

Ion-Pair Formation and Dissociation Equilibria in Lanthanum(III) Bromide Solutions

As the concentration of lanthanum(III) bromide in an aqueous solution increases, the simple picture of isolated hydrated cations and anions breaks down. The electrostatic attraction between the trivalent La³⁺ cation and the bromide (Br⁻) anion leads to the formation of ion pairs. This process establishes a new set of equilibria in the solution, superimposed on the hydration equilibrium.

The general equilibrium for the formation of a 1:1 ion pair can be represented as: [La(H₂O)₉]³⁺ + Br⁻ ⇌ [La(H₂O)ₓBr]²⁺ + (9-x)H₂O

The extent of ion-pair formation is highly dependent on the solution's concentration. In dilute solutions, the ions are fully dissociated and exist as separate hydrated entities. However, as the solute concentration rises, the probability of ion-ion encounters increases, shifting the equilibrium toward the formation of ion pairs.

Solvent-Shared and Contact Ion Pairs: Experimental and Theoretical Characterization

Ion pairs in solution are not a single, uniform species but can be categorized based on the degree of solvent separation between the cation and anion. The two primary types are solvent-shared (or outer-sphere) ion pairs and contact (or inner-sphere) ion pairs.

Solvent-Shared Ion Pair (SSIP): In this configuration, the La³⁺ cation and the Br⁻ anion are separated by at least one complete layer of hydrating water molecules. The ions are associated through electrostatic forces but retain their individual primary hydration shells.

Contact Ion Pair (CIP): Here, the bromide anion displaces one or more water molecules from the primary coordination sphere of the lanthanum ion and comes into direct contact with it. This results in the formation of a direct La-Br bond within the complex.

Experimental techniques provide evidence for the formation of these different ion pair types. Terahertz (THz) absorption spectroscopy has been used to study lanthanum(III) bromide solutions, revealing non-linear changes in absorption with increasing concentration. This nonlinearity is a strong indicator of ion pair formation, with the data suggesting an increasing formation of solvent-shared ion pairs as the solute concentration rises.

Raman spectroscopy offers further insights. Studies on concentrated lanthanum salt solutions have shown the formation of both outer-sphere (solvent-shared) and contact ion pairs. tandfonline.com The formation of contact ion pairs is often accompanied by the appearance of new vibrational modes, such as a La-Br stretching frequency, which provides direct spectroscopic evidence of the inner-sphere complex.

Thermodynamic Parameters of Solvation and Complex Formation

The dissolution and speciation of lanthanum(III) bromide hydrate are governed by fundamental thermodynamic parameters: enthalpy (ΔH), entropy (ΔS), and Gibbs free energy (ΔG).

For the hydration of individual ions, the thermodynamic parameters are significant. The Gibbs free energy of hydration (ΔG°hyd) for lanthanide ions is highly negative, indicating a spontaneous process. uobaghdad.edu.iqresearchgate.net Similarly, the enthalpy of hydration (ΔH°hyd) is strongly exothermic, reflecting the powerful electrostatic interactions between the trivalent cation and the polar water molecules. researchgate.net However, the process is entropically unfavorable (ΔS°hyd is negative) due to the high degree of ordering of water molecules in the hydration shells compared to the bulk solvent. uobaghdad.edu.iqresearchgate.net

The formation of bromide complexes (ion pairs) also has its own set of thermodynamic parameters. Potentiometric studies on bromide complexes with rare earth metals have allowed for the calculation of stability constants (K) and the corresponding Gibbs free energies of formation (ΔG°f). tandfonline.comsemanticscholar.org For the first bromide complex, LnBr²⁺, the stability constants are generally low, indicating weak complexation, and tend to decrease from lanthanum to lutetium. tandfonline.com The Gibbs energy of formation for these bromide complexes is a small negative value, consistent with a weakly favorable process. semanticscholar.org

Table 2: Thermodynamic Data for Bromide Complex Formation of Selected Lanthanides

Note: Data from potentiometric studies on similar lanthanides; values for LaBr²⁺ are expected to be in a similar range. tandfonline.comsemanticscholar.org

Spectroscopic Evidence for Hydration Shell Perturbations by Lanthanum(III) Ions

Various spectroscopic techniques are instrumental in probing the local environment of the La³⁺ ion in aqueous solution and detecting perturbations caused by ion-pairing.

Raman Spectroscopy: This technique can directly observe the vibrational modes of the La-O bonds within the aqua complex. The [La(H₂O)₉]³⁺ ion exhibits a characteristic symmetric stretching mode. The formation of contact ion pairs with bromide would lead to the appearance of a new, typically weak, La-Br stretching vibration at a lower frequency. While challenging to detect due to its weakness, this band provides definitive proof of inner-sphere complexation.

Terahertz (THz) Spectroscopy: THz spectroscopy is sensitive to the collective motions of water molecules and the rattling motion of ions within their solvation cages. It can directly observe the hydration shells around both the cation and anion. Changes in the THz absorption spectrum as a function of LaBr₃ concentration provide direct evidence of the formation of ion pairs, which perturb the extended hydrogen-bonding network of the solvent.

Extended X-ray Absorption Fine Structure (EXAFS): EXAFS provides information about the local atomic structure around a specific element. For La³⁺ in aqueous solution, EXAFS can determine the number of nearest neighbors (the coordination number) and the average La-O bond distances. nih.gov The formation of a contact ion pair, [La(H₂O)ₓBr]²⁺, would be detectable as a change in the coordination environment, potentially a decrease in the La-O coordination number and the appearance of a La-Br scattering path. Studies on aqueous lanthanide trifluoromethanesulfonate (B1224126) salts, which are analogous systems, show that the hydrated ion structure is indistinguishable between the solid state and aqueous solution, confirming the [La(H₂O)₉]³⁺ structure. nih.gov

Influence of Concentration and Temperature on Speciation in Solution

The equilibrium between the fully hydrated ions and the various ion-paired species is dynamic and sensitive to both concentration and temperature.

Influence of Concentration: As established, concentration is a primary driver of speciation. At infinite dilution, LaBr₃ is expected to be fully dissociated into [La(H₂O)₉]³⁺ and hydrated Br⁻ ions. As the concentration increases, the law of mass action dictates a shift in the equilibrium towards the formation of ion pairs. Initially, solvent-shared ion pairs are likely to form, followed by contact ion pairs at even higher concentrations. Molecular dynamics simulations of LaCl₃ solutions show that the chloride counterion is only present in the second solvation shell at lower concentrations, but can penetrate the first shell at very high concentrations (e.g., 5 M). A similar trend is expected for LaBr₃.

Influence of Temperature: Temperature affects the stability of both the aquo complexes and the ion pairs. An increase in temperature generally decreases the dielectric constant of water, which would favor the association of oppositely charged ions and promote ion-pair formation. Furthermore, temperature influences the kinetic energy of the species and the strength of hydrogen bonds in the solvent, which can alter the stability of the hydration shells.

Computational studies on other lanthanide complexes, such as with EDTA, have shown that increased temperature leads to greater structural variations in the complexes, which can be correlated with changes in complex stability. rsc.org For simple halide complexes, studies on the analogous LaCl₃ system up to high temperatures show that chloro-complexes become more prevalent as temperature increases. It is reasonable to infer that a similar trend would be observed for lanthanum bromide, with higher temperatures favoring the formation of bromo-complexes. However, the nearly flat photoemission of LaBr₃:Ce scintillators over a 70 °C range suggests that the immediate coordination environment can remain quite stable over moderate temperature changes. wikipedia.org

Table of Compounds Mentioned

Advanced Research Applications and Materials Science Contributions of Lanthanum Iii Bromide Hydrate

Role in Catalysis Research for Organic Synthesis and Chemical Transformations

Lanthanum(III) compounds, derived from the hydrate (B1144303), are recognized for their catalytic activity, functioning as effective Lewis acids in a variety of organic reactions. Their utility stems from the large ionic radius and the oxophilic nature of the La(III) ion.

Lanthanum(III)-based catalysts have demonstrated high efficiency and selectivity in crucial chemical transformations such as transesterification. rsc.orgresearchgate.net Transesterification is a vital reaction in the synthesis of pharmaceuticals, polymers, and biofuels. rsc.orgnih.gov Researchers have developed highly active lanthanum(III) catalytic systems that are effective for the transesterification of a wide range of substrates, including methyl carboxylates, ethyl acetate, and even less reactive methyl carbamates with primary, secondary, and tertiary alcohols. rsc.orgresearchgate.net

One notable system involves the in situ preparation of a dinuclear La(III) catalyst from lanthanum(III) isopropoxide and 2-(2-methoxyethoxy)ethanol. rsc.orgresearchgate.net Another promising approach utilizes lanthanum(III) nitrate (B79036) hydrate, an inexpensive and stable precursor, to generate a nearly neutral "lanthanum(III) nitrate alkoxide" catalyst. rsc.orgresearchgate.net This second-generation catalyst has proven particularly useful for the transesterification of α-substituted chiral carboxylic esters without causing epimerization, even under azeotropic reflux conditions. rsc.orgresearchgate.net The development of these systems highlights the versatility of lanthanum(III) catalysts, which can be tailored for specific applications by modifying the ligands or additives. rsc.orgresearchgate.net

The following table summarizes the performance of different Lanthanum(III)-based catalytic systems in transesterification reactions.

| Catalyst System | Substrates | Alcohols | Key Advantages |

| Dinuclear La(III) catalyst from La(Oi-Pr)3 and 2-(2-methoxyethoxy)ethanol | Methyl carboxylates, ethyl acetate, dimethyl carbonate, methyl carbamates | 1°-, 2°-, and 3°-alcohols | High activity for a broad range of substrates. rsc.orgresearchgate.net |

| Lanthanum(III) nitrate alkoxide from La(NO3)3 hydrate and methyltrioctylphosphonium methyl carbonate | α-substituted chiral carboxylic esters | Various | Nearly neutral conditions, prevents epimerization, suitable for large-scale synthesis. rsc.orgresearchgate.net |

Understanding the reaction mechanism is crucial for optimizing catalytic performance and designing new catalysts. In Lanthanum(III)-catalyzed reactions, the La(III) ion typically functions as a Lewis acid, activating the substrate by coordinating to a carbonyl oxygen. acs.org

In the context of transesterification for copolymer synthesis, mechanistic studies have revealed different modes of action. acs.org For instance, in the ring-opening copolymerization of lactide and ε-caprolactone, the transesterification mechanism can proceed through two different modes (TI or TII), which is dependent on the structure of the lanthanum catalyst. acs.org The general mechanism involves the coordination of a carbonyl oxygen to the lanthanum center, followed by the nucleophilic attack of a metal alkoxide on the carbonyl carbon. acs.org This forms a tetrahedral intermediate, which then collapses to yield the transesterified product. acs.org The specific bond that is cleaved determines the resulting copolymer microstructure. acs.org

Similarly, in multicomponent reactions, such as the synthesis of indolylmalonamides from coumarin-3-carboxylates, indoles, and amines, lanthanum(III) catalysis plays a key role. acs.org Mechanistic investigations through the study of reaction byproducts have provided valuable insights into the network of reaction equilibria, aiding in the development of this synthetic methodology. acs.org These studies underscore the importance of the ligand environment around the lanthanum center in directing the course and selectivity of the reaction.

Crystal Growth Methodologies for Scintillation Materials Research

Anhydrous lanthanum(III) bromide, often produced from its hydrated form, is a premier material for radiation detection due to its excellent scintillation properties. wikipedia.org The growth of large, high-quality single crystals is a critical area of research for advancing detector technology.

The production of high-purity anhydrous LaBr3 is the foundational step for crystal growth, as the presence of water and oxygen-containing impurities like Lanthanum oxybromide (LaOBr) is detrimental to the scintillation performance. researchgate.net Lanthanum(III) bromide hydrate (LaBr3·xH2O) is highly hygroscopic and must be carefully dehydrated. wikipedia.orgresearchgate.net An effective method involves the stepped dehydration of the hydrate using ammonium (B1175870) bromide (NH4Br) as an additive. researchgate.netpatsnap.com This process helps to suppress the formation of LaOBr. researchgate.netgoogle.com The optimal conditions for dehydration, including the amount of NH4Br, temperature, and atmosphere, are critical for obtaining high-purity anhydrous powder. researchgate.net

Once the anhydrous material is prepared, single crystals are typically grown using the vertical Bridgman method. researchgate.netresearchgate.net This technique involves melting the anhydrous LaBr3 in a sealed crucible (often made of quartz) and then slowly lowering the crucible through a temperature gradient. researchgate.netgoogle.com This controlled cooling allows for the formation of a single, continuous crystal lattice. To achieve directional growth and improve the success rate, a seed crystal with similar structural properties and a higher melting point than LaBr3 can be used. google.com

The table below outlines key parameters for the vertical Bridgman growth of LaCl3, a related lanthanide halide, which provides insights into the conditions applicable to LaBr3 growth.

| Parameter | Value |

| Growth Rate | 0.5-1.0 mm·h-1 |

| Temperature Gradient | 30-40°C·cm-1 |

| Interface Temperature | 940-970°C |

Data adapted from studies on LaCl3 crystal growth, which shares methodologies with LaBr3. researchgate.net

To enhance the intrinsic scintillation properties of LaBr3, doping with activators is a common and essential strategy. Cerium is the most widely used dopant for LaBr3, creating LaBr3:Ce scintillators. wikipedia.orgslideserve.com The introduction of Ce3+ ions into the LaBr3 host lattice creates efficient luminescence centers, leading to significantly improved energy resolution and fast emission times. wikipedia.orgmdpi.com LaBr3:Ce detectors can achieve an energy resolution of around 3% at 662 keV, a substantial improvement over traditional sodium iodide detectors. wikipedia.org

Further enhancements have been achieved through co-doping. For instance, co-doping LaBr3:Ce with strontium (Sr) has been shown to improve the energy resolution even further. luxiumsolutions.com This "Enhanced Lanthanum Bromide" scintillator also exhibits a difference in decay time for gamma and alpha particle interactions, which allows for the digital discrimination of background radiation. luxiumsolutions.com

The following table summarizes the impact of different doping strategies on the properties of Lanthanum Bromide scintillators.

| Scintillator Material | Dopant(s) | Key Improved Properties |

| LaBr3:Ce | Cerium (Ce) | High energy resolution (~3% at 662 keV), fast emission, good temperature stability. wikipedia.orgmdpi.com |

| LaBr3:Ce,Sr | Cerium (Ce), Strontium (Sr) | Further improved energy resolution, allows for pulse-shape discrimination of background. luxiumsolutions.com |

The growth of large, defect-free single crystals of LaBr3 is challenging. The crystals are susceptible to thermal stress during the cooling process, which can lead to cracking and other imperfections. google.com These defects can degrade the performance of the scintillator by scattering the scintillation light and trapping charge carriers.

Understanding the fracture mechanics of LaBr3 crystals is crucial for optimizing the growth process. The choice of crucible material and the precise control of the temperature gradient and cooling rate are critical factors in minimizing thermal stress. researchgate.netgoogle.com Post-growth annealing is another important step to relieve internal stresses and reduce the concentration of defects. google.com

Integration of Lanthanum(III) Bromide Hydrate in Nanomaterials Synthesis Research

Lanthanum(III) bromide hydrate (LaBr₃·xH₂O) serves as a high-purity source of lanthanum ions, making it a relevant compound in the synthesis of advanced materials, although its direct application in common solution-based nanoparticle synthesis is not as widely documented as other lanthanum salts like nitrates or chlorides. wikipedia.orgfishersci.fi Its primary role in nanomaterials research is often as a precursor for the preparation of high-purity anhydrous lanthanum bromide (LaBr₃). google.compatsnap.com This anhydrous form is crucial for high-temperature, solid-state synthesis of complex crystalline nanomaterials.

The conversion of the hydrated form to the anhydrous state is a critical preparatory step, as residual water or oxide impurities can interfere with the formation of defect-free crystal lattices. google.com Research has focused on optimizing this dehydration process, often by using additives like ammonium bromide (NH₄Br) to prevent the formation of lanthanum oxybromide (LaOBr) impurities during heating. google.com

Once the high-purity anhydrous LaBr₃ is obtained, it is utilized in specialized synthesis environments. For instance, anhydrous lanthanum bromide is applied in the solid-state synthesis of complex nitride-halide compounds such as CsNaLa₆Br₁₄N₂ and La₃Br₆N, which feature rare bitetrahedral structural units on the nanoscale. sigmaaldrich.com These materials are of interest for their unique structural and potential electronic or magnetic properties.

While direct use as a precursor in methods like sol-gel or hydrothermal synthesis to create lanthanum oxide nanoparticles is less common, the high solubility of lanthanum(III) bromide hydrate in water and certain alcohols makes it a theoretically viable source of lanthanum ions for such processes. wikipedia.orgnist.gov However, current research literature more frequently describes the use of other precursors for these applications. epa.govresearchgate.netbiointerfaceresearch.comnih.gov For example, in some studies focusing on embedding lanthanum oxide nanoparticles into polymer nanofibers, other bromide compounds like tetrabutylammonium (B224687) bromide (TBAB) have been used as dispersing agents to prevent nanoparticle aggregation, where elemental mapping shows the bromide is distributed with the lanthanum. frontiersin.org

Use in Fundamental Chemical Analysis and Standardization Research

The most significant contribution of lanthanum(III) bromide, derived from its hydrate, to chemical analysis is in the field of gamma-ray spectroscopy. fishersci.fi High-purity lanthanum bromide is the essential raw material for producing cerium-doped lanthanum bromide (LaBr₃:Ce) crystals, which are state-of-the-art scintillation detectors. wikipedia.orggoogle.com These detectors have become a cornerstone in the precise measurement and identification of radioisotopes across various scientific and security applications. wikipedia.org

The performance of LaBr₃:Ce scintillators represents a substantial advancement over traditional detectors like sodium iodide (NaI(Tl)). wikipedia.org Research findings consistently highlight their superior energy resolution, fast emission properties, and excellent linearity. wikipedia.orgluxiumsolutions.com An improved energy resolution allows for more accurate discrimination between gamma-ray peaks in complex spectra, which is critical for correctly identifying isotopes that have overlapping energy signatures. wikipedia.org A typical energy resolution for LaBr₃:Ce at 662 keV is around 3%, a significant improvement compared to the 7% offered by NaI(Tl) detectors. wikipedia.org This enhancement is attributed to a photoelectron yield that is approximately 160% greater than that of sodium iodide. wikipedia.org

Interactive Table 1: Performance Comparison of Scintillation Detector Materials

| Property | Standard LaBr₃(Ce) | Enhanced LaBr₃(Ce+Sr) | Sodium Iodide (NaI(Tl)) |

|---|---|---|---|

| Energy Resolution @ 662 keV | ~2.6% - 3.0% | ~2.2% | ~7% |

| Photoelectron Yield (% of NaI(Tl)) | 165% | >190% | 100% |

| Primary Decay Time (ns) | 16 | 25 | 230 |

| Wavelength of Max. Emission (nm) | 380 | 385 | 415 |

| Density (g/cm³) | 5.08 | ~5.08 | 3.67 |

Data sourced from multiple research findings. wikipedia.orgluxiumsolutions.commirion.com

Further research has led to the development of enhanced LaBr₃ crystals co-doped with strontium (LaBr₃:Ce+Sr), which exhibit even better energy resolution. luxiumsolutions.com This continuous improvement is vital for applications demanding the highest level of accuracy in radionuclide identification, such as in prompt gamma neutron activation analysis (PGNAA) and high-energy physics experiments. luxiumsolutions.com

The use of lanthanum(III) bromide in this context is also integral to standardization research. The development of analytical methods to precisely calibrate the efficiency of LaBr₃:Ce detectors is an active area of study. scientific.netiaea.orgresearchgate.net Accurate calibration is fundamental for quantitative analysis, ensuring that the measured gamma-ray intensities can be reliably converted into absolute activities of the radioactive source. These calibration methods can be based on experimental measurements with standard radioactive sources or on theoretical calculations and Monte Carlo simulations. scientific.netresearchgate.net A unique aspect of lanthanum bromide is the intrinsic radioactivity from the decay of ¹³⁸La, which produces a background peak that can be utilized as a built-in reference for real-time stabilization and calibration of the detector. luxiumsolutions.commirion.com

Interactive Table 2: Key Properties of Standard and Enhanced LaBr₃ Scintillators

| Property | Standard LaBr₃(Ce) | Enhanced LaBr₃(Ce+Sr) |

|---|---|---|

| Energy Resolution @ 662 keV | 2.6% | 2.2% |

| Light Yield (photons/keVγ) | 63 | 73 |

| Wavelength of Emission Max (nm) | 380 | 385 |

| Primary Decay Time (µs) | 0.016 | 0.025 |

| Refractive Index @ Emission Max | ~1.9 | ~2.0 |

Data sourced from industry and research publications. luxiumsolutions.com

Ultimately, high-purity lanthanum(III) bromide hydrate acts as the foundational material for one of the most advanced classes of radiation detectors used in modern chemical analysis, driving progress in fields that depend on precise and rapid isotopic identification. fishersci.fithermofisher.com

Q & A

Q. What are the standard methods for synthesizing high-purity Lanthanum(III) bromide hydrate in laboratory settings?

Lanthanum(III) bromide hydrate is typically synthesized via aqueous coprecipitation or controlled dehydration of hydrated precursors. For example:

- Coprecipitation : Reacting lanthanum acetate hydrate (e.g., La(CH₃COO)₃·xH₂O) with hydrobromic acid (HBr) under controlled pH (4–6) yields LaBr₃·nH₂O. The pH must be monitored to avoid hydrolysis or impurity formation .

- Dehydration : Heating higher hydrates (e.g., LaBr₃·9H₂O) at 100–120°C under vacuum can produce lower hydration states (e.g., LaBr₃·3H₂O). Thermal gravimetric analysis (TGA) is recommended to track hydration changes .

- Purification : Recrystallization in anhydrous ethanol or methanol removes residual acids or salts. Purity levels ≥99.9% are achievable with iterative recrystallization .

Q. How can researchers confirm the hydration state and purity of Lanthanum(III) bromide hydrate using common analytical techniques?

- Thermogravimetric Analysis (TGA) : Quantifies hydration by measuring mass loss between 30–200°C. For LaBr₃·3H₂O, a 14–16% mass loss corresponds to three water molecules .

- X-ray Diffraction (XRD) : Matches experimental patterns with reference data (e.g., ICDD PDF-4+ 00-024-1831 for LaBr₃·3H₂O) to confirm crystalline phase purity .

- Inductively Coupled Plasma Mass Spectrometry (ICP-MS) : Detects trace metal impurities (e.g., Ce, Pr) at <10 ppm levels, critical for optoelectronic applications .

Q. What are the critical safety protocols for handling Lanthanum(III) bromide hydrate in experimental procedures?

- Personal Protective Equipment (PPE) : Wear nitrile gloves, lab coats, and safety goggles to prevent skin/eye contact. Use N95 masks if handling powdered forms .

- Ventilation : Conduct reactions in fume hoods to avoid inhalation of bromide vapors during high-temperature synthesis .

- Waste Disposal : Collect aqueous waste separately and neutralize with calcium carbonate before disposal. Solid waste must be stored in sealed containers labeled for halogenated metal compounds .

Advanced Research Questions

Q. How do variations in pH and counterion selection during synthesis influence the crystalline structure of Lanthanum(III) bromide hydrate?

- pH Effects : At pH < 4, excess H⁺ ions promote the formation of hydrated La³⁺ complexes (e.g., [La(H₂O)₉]³⁺), leading to disordered structures. At pH > 6, hydroxide impurities (e.g., La(OH)Br₂) may form, altering crystallinity .

- Counterion Impact : Using acetate precursors (e.g., La(CH₃COO)₃) instead of nitrate reduces oxyanion interference, yielding more phase-pure LaBr₃·nH₂O. Bromide ions from HBr favor compact crystal lattices compared to bulkier nitrate-derived structures .

Q. What strategies can resolve discrepancies in reported thermodynamic properties of Lanthanum(III) bromide hydrate across different studies?

- Standardized Hydration Control : Discrepancies in enthalpy of formation (ΔHf) often arise from inconsistent hydration states. Pre-drying samples at 150°C for 24 hours ensures a baseline anhydrous LaBr₃ for calorimetry .

- In Situ Characterization : Pair differential scanning calorimetry (DSC) with Raman spectroscopy during heating cycles to correlate thermal events (e.g., dehydration endotherms) with structural changes .

Q. What role does Lanthanum(III) bromide hydrate play in advanced material applications, such as optoelectronics or catalysis?

- Scintillator Materials : LaBr₃:Ce³⁺ crystals (doped with Ce³⁺) exhibit high light yield (~70,000 photons/MeV) and fast decay times (<30 ns). Hydrate precursors enable precise Ce³⁺ doping during melt growth .

- Catalysis : LaBr₃·nH₂O serves as a Lewis acid catalyst in organic synthesis (e.g., Friedel-Crafts alkylation). Its hygroscopic nature requires activation at 200°C to remove water before use, enhancing Brønsted acidity .

Methodological Notes

- Contradiction Management : Conflicting reports on LaBr₃·nH₂O’s solubility in polar solvents (e.g., DMF) can be resolved by comparing ion activity coefficients across solvent batches using conductometric titration .

- Advanced Synthesis : For anhydrous LaBr₃, refluxing LaBr₃·3H₂O with SOCl₂ under argon removes bound water, confirmed by FT-IR loss of O-H stretches (~3400 cm⁻¹) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products